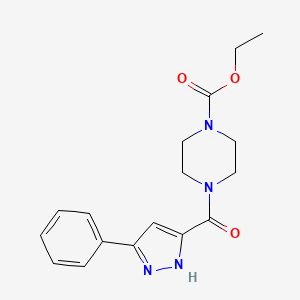
ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, forming 3-phenyl-1H-pyrazole-5-carboxylic acid.
Coupling with Piperazine: The carboxylic acid group of the pyrazole derivative is then activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with piperazine to form the amide bond.
Esterification: Finally, the esterification of the carboxyl group with ethanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the pyrazole moiety can undergo electrophilic substitution reactions, introducing various substituents that can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole structure but with different substituents.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a different functional group arrangement.
Uniqueness
Ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the combination of the pyrazole and piperazine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure is less common and provides a versatile scaffold for further chemical modifications and applications in drug discovery.
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O3/c1-2-24-17(23)21-10-8-20(9-11-21)16(22)15-12-14(18-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19) |
InChI Key |
LNTSNYUUMONZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















